Epigomisin O

概要

説明

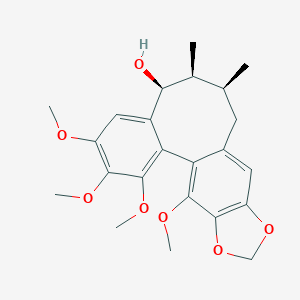

Epigomisin O is a natural product derived from the fruits of Schisandra chinensis, a plant commonly used in traditional Chinese medicine . It belongs to the class of dibenzocyclooctadiene lignans, which are known for their diverse biological activities . The molecular formula of this compound is C23H28O7, and it has a molecular weight of 416.46 g/mol .

準備方法

Synthetic Routes and Reaction Conditions: Epigomisin O is typically isolated from the fruits of Schisandra chinensis through bioactivity-directed fractionation of ethanolic extracts . The isolation process involves several chromatographic techniques, including high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, to determine the structure and purity of the compound .

Industrial Production Methods: Currently, there are no large-scale industrial production methods for this compound. The compound is primarily obtained through extraction from natural sources, making it a valuable and limited resource for research purposes .

化学反応の分析

Types of Reactions: Epigomisin O undergoes various chemical reactions, including oxidation, reduction, and substitution .

Common Reagents and Conditions:

Reduction: Sodium borohydride (NaBH4) is employed for the reduction of oxidized products.

Substitution: Lead tetraacetate (Pb(OAc)4) in dry benzene is used for the cleavage of the methylenedioxy group on the aromatic ring.

Major Products Formed:

科学的研究の応用

Epigomisin O has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry .

Chemistry:

- Used as a reference compound in the study of lignans and their derivatives .

- Employed in the synthesis of novel lignan-based compounds for potential therapeutic applications .

Biology:

Medicine:

- Explored for its hepatoprotective effects, which may protect the liver from damage .

- Evaluated for its potential use in treating various diseases, including viral infections and cancer .

Industry:

作用機序

The mechanism of action of Epigomisin O involves its interaction with various molecular targets and pathways . It exerts its effects by modulating the activity of enzymes and receptors involved in cellular processes . For example, this compound has been shown to inhibit the division of cancer cells by affecting the expression of protein kinase C-alpha (cPKC-α) and phosphorylated extracellular signal-regulated kinase 1/2 (P-ERK1/2) .

類似化合物との比較

- Gomisin J

- Gomisin M1

- Gomisin M2

- Schisantherin B

- Angeloylgomisin P

- Tigloylgomisin P

Uniqueness: Epigomisin O is unique due to its specific structural features and biological activities . Unlike some of its analogs, this compound has demonstrated significant anti-HIV and cytotoxic properties, making it a valuable compound for further research .

生物活性

Epigomisin O is a lignan compound primarily isolated from the fruits of Schisandra plants, particularly Schisandra rubriflora. This compound has garnered attention due to its diverse biological activities, including anticancer, anti-inflammatory, and antioxidant properties. This article delves into the biological activity of this compound, supported by data tables and relevant research findings.

- Molecular Formula : CHO

- Molecular Weight : 416.464 g/mol

- CAS Number : 73036-31-4

- Density : 1.2 ± 0.1 g/cm³

- Boiling Point : 575.6 ± 50.0 °C at 760 mmHg

- Flash Point : 301.9 ± 30.1 °C

Anticancer Activity

This compound has demonstrated significant antiproliferative effects against various cancer cell lines. In vitro studies have shown its cytotoxicity against human ovarian SKOV-3, cervical HeLa, and gastric AGS cancer cells. The IC values for this compound were reported as follows:

| Cell Line | IC (µg/mL) |

|---|---|

| SKOV-3 | 1.97 ± 1.05 |

| HeLa | 1.21 ± 0.15 |

| AGS | Not specified |

These results indicate a potent anticancer potential comparable to standard chemotherapeutic agents .

Anti-inflammatory Activity

The anti-inflammatory effects of this compound were assessed through its ability to inhibit key enzymes involved in inflammatory processes, such as lipoxygenase and phospholipase A2. The compound exhibited a dose-dependent inhibition pattern, confirming its potential as an anti-inflammatory agent:

| Enzyme | IC (µg/mL) |

|---|---|

| 15-lipoxygenase (15-LOX) | Not specified |

| Phospholipase A2 | Not specified |

These findings suggest that this compound could be a valuable candidate for developing anti-inflammatory therapies .

Antioxidant Activity

This compound also displays antioxidant properties, which are crucial for mitigating oxidative stress-related diseases. The compound's ability to scavenge free radicals was evaluated using various assays, including DPPH and ABTS tests. The results indicated that this compound possesses a strong capacity to reduce free radicals, similar to the effects of ascorbic acid .

Case Studies and Research Findings

Recent studies have highlighted the multifaceted biological activities of this compound:

- In Vitro Studies : Research conducted on human cancer cell lines demonstrated significant cytotoxic effects, with detailed analysis revealing that this compound not only inhibited cell proliferation but also induced apoptosis in cancer cells.

- Mechanistic Insights : Further investigations into the mechanisms of action revealed that this compound may exert its anticancer effects through modulation of signaling pathways involved in cell survival and apoptosis.

- Comparative Analysis : A comparative study with other lignans showed that this compound has a unique profile of biological activity that distinguishes it from closely related compounds like Gomisin O and Schisantherin A .

特性

IUPAC Name |

(8S,9S,10S)-3,4,5,19-tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-8-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28O7/c1-11-7-13-8-16-21(30-10-29-16)22(27-5)17(13)18-14(19(24)12(11)2)9-15(25-3)20(26-4)23(18)28-6/h8-9,11-12,19,24H,7,10H2,1-6H3/t11-,12-,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWDFJIBHVSYXQL-ZKTNFTSUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=CC3=C(C(=C2C4=C(C(=C(C=C4C(C1C)O)OC)OC)OC)OC)OCO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CC2=CC3=C(C(=C2C4=C(C(=C(C=C4[C@H]([C@H]1C)O)OC)OC)OC)OC)OCO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73036-31-4 | |

| Record name | Epigomisin O | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073036314 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | EPIGOMISIN O | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BC1N1HR50P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Epigomisin O and where is it found?

A: this compound is a dibenzocyclooctadiene lignan, a type of natural product with a distinct eight-membered ring structure. It has been isolated from the fruits of the Schisandra chinensis BAILL plant, also known as magnolia vine, which belongs to the Schisandraceae family [, ]. This plant is traditionally used in Chinese medicine.

Q2: What are the structural characteristics of this compound?

A: While the provided abstracts don't specify the exact molecular formula and weight of this compound, they highlight that its structure was elucidated using chemical and spectral studies []. These likely include techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), common methods for determining the structure of organic compounds. Further research in chemical databases or full-text articles may provide the precise molecular formula and weight.

Q3: Are there any reported total syntheses of this compound?

A: Yes, a study describes the successful asymmetric total synthesis of this compound []. This achievement is significant because it provides a way to produce this compound in the laboratory, independent of natural product extraction. The synthesis strategy involved several key steps, including a highly stereoselective crotylation reaction and a diastereoselective hydroboration/Suzuki-Miyaura coupling sequence. These sophisticated synthetic approaches highlight the complex structure of this compound and the ingenuity required for its laboratory production.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。